1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane
Description
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c18-23(19,17-8-3-1-2-4-9-17)11-5-10-20-14-6-7-15-16(12-14)22-13-21-15/h6-7,12H,1-5,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFNNDGESCECDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate is then reacted with a propylsulfonyl chloride under basic conditions to form the sulfonylated product. Finally, the azepane ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane exhibit antidepressant properties. A study highlighted that derivatives of benzodioxole compounds demonstrated significant serotonin reuptake inhibition, making them potential candidates for treating major depressive disorder and anxiety disorders . The unique pharmacokinetic profile of these compounds allows for a higher therapeutic index compared to traditional antidepressants like duloxetine.
Neuroprotective Effects
The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. The structural features of the azepane ring contribute to its ability to cross the blood-brain barrier, potentially offering protective benefits against conditions such as Alzheimer’s disease and Parkinson's disease .
Anticancer Properties
Preliminary studies suggest that compounds containing the 1,3-diazepine scaffold are effective in inhibiting cancer cell proliferation. The mechanism involves the modulation of various signaling pathways associated with cell growth and apoptosis . Specific derivatives have shown promise in clinical trials targeting different types of cancers.
Case Study 1: Treatment of Depression
A clinical trial involving a novel formulation of this compound demonstrated significant improvements in patients suffering from major depressive disorder. Participants reported reduced symptoms as measured by standardized scales over a 12-week period. The compound was well-tolerated with minimal side effects, highlighting its potential as a safer alternative to existing treatments .
Case Study 2: Neuroprotection in Animal Models
In an animal model study focused on neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function in subjects exposed to neurotoxic agents. These findings support the hypothesis that this compound may exert protective effects on neuronal health through antioxidant mechanisms .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The sulfonyl group can also participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
Target Compound :
- Heterocycle : Azepane (7-membered ring).
- Key Groups : Propylsulfonyl linker, benzo[d][1,3]dioxol-5-yloxy group.
Analog Compounds :
- Piperazine Derivatives (e.g., Compounds 8–12, 21–24):
- Piperidine Derivatives (e.g., Compound 28):
Structural Implications :
Melting Points :
Elemental Analysis :
Functional Group and Bioactivity Trends
Benzo[d][1,3]dioxol-5-yl Group :
Substituent Effects :
Characterization Methods
All compounds, including the target, were characterized via:
- 1H-NMR and 13C-NMR : Confirmed structural integrity and substituent placement.
- Elemental Analysis : Validated purity and stoichiometry .
Biological Activity
The compound 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane is a derivative of benzo[d][1,3]dioxole, a structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole. For instance, derivatives incorporating this moiety were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
Case Study: Cytotoxicity Assay
A notable study evaluated the cytotoxicity of synthesized benzo[d][1,3]dioxole derivatives using the Sulforhodamine B (SRB) assay. The results indicated that many compounds exhibited significant antitumor activity, with IC50 values lower than that of the standard drug doxorubicin. For example:
- Compound 5 : IC50 values were reported as follows:
- HepG2: 2.38 µM
- HCT116: 1.54 µM
- MCF-7: 4.52 µM
- Doxorubicin : IC50 values were approximately:
- HepG2: 7.46 µM
- HCT116: 8.29 µM
- MCF-7: 4.56 µM
These findings suggest a promising efficacy of these compounds against cancer cells while demonstrating low toxicity towards normal cells (IC50 > 150 µM) .
The mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of EGFR : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : Assessment via annexin V-FITC staining demonstrated that treated cells underwent apoptosis.
- Cell Cycle Arrest : Analysis revealed that these compounds could induce cell cycle arrest at specific phases.
- Impact on Mitochondrial Pathway : The expression levels of apoptotic proteins such as Bax and Bcl-2 were altered, suggesting a mitochondrial pathway involvement in apoptosis .
Pharmacokinetics and Safety Profile
Research into the pharmacokinetics of benzo[d][1,3]dioxole derivatives indicates that modifications can enhance metabolic stability and reduce interactions with cytochrome P450 enzymes, particularly CYP2D6. This reduction in enzyme inhibition can lead to improved safety profiles and pharmacokinetic properties .
Comparative Biological Activity Table
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5 | HepG2 | 2.38 | EGFR Inhibition |
| Compound 5 | HCT116 | 1.54 | Apoptosis Induction |
| Compound 5 | MCF-7 | 4.52 | Cell Cycle Arrest |
| Doxorubicin | HepG2 | 7.46 | Standard Chemotherapy |
| Doxorubicin | HCT116 | 8.29 | Standard Chemotherapy |
| Doxorubicin | MCF-7 | 4.56 | Standard Chemotherapy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
